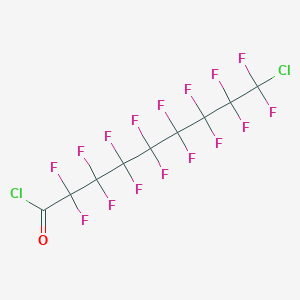
5-Chlorooctafluoropentanoyl chloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Impurity Analysis in Synthesis
5-Chlorovaleroyl chloride (5-CVC), a related compound to 5-Chlorooctafluoropentanoyl chloride, is utilized as an alkylating agent in the synthesis of pharmaceutical intermediates and other chemicals. A study focused on developing a GC-FID method for analyzing low-level impurities in 5-CVC, highlighting its importance in ensuring the quality of final products (Tang et al., 2010).
Production of Acid Chloride Derivatives
The production of acid chloride derivatives, like 5-(Chloromethyl)furan-2-carbonyl chloride (CMFCC), involves the treatment of precursor aldehydes with tert-butyl hypochlorite. CMFCC serves as an intermediate in producing biofuels and polymers, demonstrating the versatility of acid chloride compounds in various applications (Dutta et al., 2015).
In Organic Compound Synthesis
Pentafluorosulfanyl chloride (SF 5 Cl), akin to this compound, is used in the incorporation of SF5 groups into organic compounds. Its synthesis and application in creating various valuable organic compounds underscore the role of chlorides in organic synthesis (Shou et al., 2021).
Catalytic Processes
Metal chlorides, sharing properties with this compound, are used as bifunctional acid catalysts in organic media. For instance, their role in the reductive etherification of 5-hydroxymethylfurfural (HMF) towards biodiesel production highlights their significance in catalytic processes (Nguyen et al., 2017).
Environmental and Chemical Interactions
Research on the effects of chloride ion on the degradation of certain dyes in advanced oxidation processes indicates the environmental significance of chlorides. These findings are crucial for understanding the impact of chloride-rich compounds on wastewater treatment and environmental safety (Yuan et al., 2011).
Mécanisme D'action
Safety and Hazards
Safety data sheets indicate that precautions should be taken when handling 5-Chlorooctafluoropentanoyl chloride. These include avoiding dust formation, breathing in mist, gas or vapours, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn. In case of accidental release, it’s advised to ensure adequate ventilation, remove all sources of ignition, and avoid letting the chemical enter drains .
Propriétés
IUPAC Name |
5-chloro-2,2,3,3,4,4,5,5-octafluoropentanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl2F8O/c6-1(16)2(8,9)3(10,11)4(12,13)5(7,14)15 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWJMSXDKGZFFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl2F8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[2-(Benzyloxy)-5-fluorophenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3041452.png)
![1-{4-(Benzyloxy)-2-[(4-fluorobenzyl)oxy]phenyl}-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B3041453.png)


![N1-{2-methyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-chloroacetamide](/img/structure/B3041457.png)
![2-[(2-{2-Methyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]anilino}-2-oxoethyl)thio]pyridinium-1-olate](/img/structure/B3041458.png)
